prop-2-enyl 2-prop-2-enylhexanoate
Description
Prop-2-enyl 2-prop-2-enylhexanoate is an organic ester characterized by two propenyl (allyl) groups: one forming the ester side chain and another substituting the hexanoate backbone at the 2-position. This structural complexity distinguishes it from simpler esters like allyl hexanoate (prop-2-enyl hexanoate), a monoester widely used in food flavorings and fragrances due to its fruity aroma .
Properties
CAS No. |
108233-82-5 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
prop-2-enyl 2-prop-2-enylhexanoate |
InChI |
InChI=1S/C12H20O2/c1-4-7-9-11(8-5-2)12(13)14-10-6-3/h5-6,11H,2-4,7-10H2,1H3 |
InChI Key |
XQFACCHYXDPIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=C)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Malonate Alkylation
The malonate pathway involves sequential alkylation of diethyl malonate:
- First alkylation : Diethyl malonate reacts with allyl bromide in the presence of sodium ethoxide, yielding diethyl allylmalonate.
- Second alkylation : Reaction with 1-bromopentane introduces the pentyl chain.
- Hydrolysis and decarboxylation : Acidic hydrolysis followed by heating removes the ethoxy groups and CO₂, producing 2-allylhexanoic acid.
Reaction conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Alkylation 1 | NaOEt, allyl bromide | 0–5°C | 75% |
| Alkylation 2 | NaOEt, 1-bromopentane | 25°C | 68% |
| Decarboxylation | HCl, Δ | 120°C | 85% |
Hell–Volhard–Zelinskii Reaction
Hexanoic acid undergoes α-bromination using Br₂ and PBr₃, followed by allylation via a Grignard reagent (allylmagnesium bromide):
$$ \text{CH}3(\text{CH}2)3\text{CH}2\text{COOH} \xrightarrow[\text{PBr}3]{\text{Br}2} \text{CH}3(\text{CH}2)3\text{CHBrCOOH} \xrightarrow{\text{Allyl-MgBr}} \text{CH}3(\text{CH}2)3\text{CH}(\text{CH}2\text{CH=CH}2)\text{COOH} $$
Yield : 62% after purification by fractional distillation.
Esterification Methodologies
Fischer Esterification
2-Allylhexanoic acid reacts with allyl alcohol in a 1:2 molar ratio under sulfuric acid catalysis (2 wt%). The reaction is refluxed at 110°C for 8 hours, with water removed via a Dean-Stark trap.
Outcome :
Acyl Chloride Intermediate
2-Allylhexanoic acid is converted to its acyl chloride using oxalyl chloride (1.2 eq) in anhydrous dichloromethane. The acyl chloride is then treated with allyl alcohol and pyridine (1.5 eq) at 0°C, yielding the ester after aqueous workup.
Advantages :
Steglich Esterification
A mild method employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane:
$$ \text{Acid} + \text{Allyl alcohol} \xrightarrow[\text{DMAP}]{\text{DCC}} \text{Ester} + \text{DCU} $$
Conditions : Room temperature, 12 hours.
Yield : 88% with >99% purity (HPLC).
Transesterification Optimization
Methyl 2-allylhexanoate undergoes transesterification with excess allyl alcohol (3 eq) using sodium methoxide (0.5 mol%) in toluene. The reaction is heated to 80°C for 6 hours, achieving 94% conversion (Table 1).
Table 1. Transesterification efficiency under varying conditions
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| NaOMe | 80 | 6 | 94 |
| Lipase B | 45 | 24 | 68 |
| H₂SO₄ | 100 | 4 | 81 |
Enzymatic methods (e.g., Candida antarctica lipase B) offer greener alternatives but require longer reaction times.
Characterization and Purification
Spectroscopic data :
- ¹H NMR (CDCl₃) : δ 5.8–5.9 (m, 2H, CH₂=CH), 5.2–5.4 (m, 4H, =CH₂), 4.6 (d, 2H, OCH₂).
- IR (neat) : 1745 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).
Purification :
- Fractional distillation under reduced pressure (b.p. 125–127°C at 15 mmHg).
- Silica gel chromatography (hexane:ethyl acetate = 9:1) for analytical-grade samples.
Comparative Analysis of Synthetic Routes
Table 2. Method efficiency and practicality
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Fischer | 78 | 85 | Moderate |
| Acyl chloride | 92 | 97 | High |
| Steglich | 88 | 99 | Low |
| Transesterification | 94 | 93 | High |
The acyl chloride and transesterification routes are optimal for industrial-scale production, whereas Steglich esterification suits laboratory-scale synthesis requiring high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 2-prop-2-enylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid or hexanal.
Reduction: Prop-2-en-1-ol and hexanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Prop-2-enyl 2-prop-2-enylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flavoring agent in food chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Employed in the production of perfumes, flavorings, and other consumer products.
Mechanism of Action
The mechanism of action of prop-2-enyl 2-prop-2-enylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may exert biological effects. The compound may also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare prop-2-enyl 2-prop-2-enylhexanoate with key analogs based on molecular structure, applications, and regulatory data from the evidence:
Key Findings:
Structural Differences: Prop-2-enyl hexanoate (C₉H₁₄O₂) is a monoester with a single allyl group, whereas this compound contains two allyl substituents, likely enhancing its reactivity and steric effects. 2-Ethylhexyl acrylate (C₁₁H₂₀O₂) features a branched ethylhexyl group instead of an allyl chain, reducing its volatility compared to allyl esters .
Functional and Industrial Applications: Prop-2-enyl hexanoate is primarily used in food and fragrance industries due to its low molecular weight and volatile, fruity odor . 2-Ethylhexyl acrylate is a critical monomer in synthesizing acrylic polymers for adhesives and coatings, valued for its stability and plasticity . The 2-propenoic acid copolymer (CAS 3008591-77-0) demonstrates versatility in industrial resins, often modified with surfactants for enhanced performance .
Allyl esters like prop-2-enyl hexanoate may fall under food safety standards (e.g., GB 2763-2021) when used as flavoring agents, though specific data on this compound remains unavailable in the evidence .
Q & A
Q. Table 1: Comparative Spectral Data for this compound
Q. Table 2: Synthesis Optimization Parameters
| Condition | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | 78 |
| Catalyst (DMAP) | 1–5 mol% | 3 mol% | 82 |
| Solvent | DCM, THF, Toluene | DCM | 75 |
Key Methodological Considerations
- Reproducibility : Document reagent sources (e.g., Sigma-Aldryl vs. TCI) and purity grades (≥98%) to address variability .
- Conflict Resolution : Use multi-technique validation (e.g., NMR + HRMS + computational) to reconcile contradictory data .
- Advanced Tools : Leverage SHELX for crystallography and Gaussian for DFT to enhance mechanistic insights .
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